1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrazine ring system with partial saturation (5,6,7,8-tetrahydro) and a methyl substituent at the 1-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways. Key applications include:
- Dual orexin receptor antagonism: Derivatives of this core structure (e.g., 1-chloro analogues) exhibit nanomolar-range potency against OX1R/OX2R receptors, making them candidates for sleep disorder therapeutics .
- Bruton’s tyrosine kinase (BTK) inhibition: 8-Amino-substituted derivatives demonstrate reversible BTK inhibition (IC50 < 10 nM) with high kinase selectivity, showing promise in autoimmune diseases like rheumatoid arthritis .
- Synthetic accessibility: Efficient synthesis routes involve reductive amination, chlorination, and cyclization, yielding intermediates critical for drug development .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-7-4-8-2-3-10(7)5-9-6/h5,8H,2-4H2,1H3 |
InChI Key |
ZKNZWYHIVHKZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNCCN2C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced analogs.
Substitution: Functionalized derivatives.
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Structural Differences :
- The imidazole ring is fused at the [1,2-a] position of pyrazine, differing from the [1,5-a] fusion in the target compound.
- Partial saturation (5,6,7,8-tetrahydro) is retained, but substituent positions vary.
Key Data :
| Compound | Target | Activity (IC50/Potency) | Reference |
|---|---|---|---|
| BIM-46174 | Gaq proteins | Not reported | |
| Tetrahydroimidazo[1,2-a]pyrazine 13 | NaV1.7 | 10-fold improvement vs. unsaturated analogue |
Pyrazolo[1,5-a]quinoxaline Derivatives
Structural Differences :
- Replaces the imidazole ring with pyrazole, fused to a quinoxaline system.
- Lacks partial saturation but shares hydrophobic alkyl chain substituents.
Key Data :
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinoxaline derivative | TLR7 | 8.2 µM |
Pyrazolo[1,5-a]pyrimidines
Structural Differences :
- Pyrazole fused to pyrimidine instead of pyrazine.
- Often functionalized with triazole or thiadiazole moieties.
Key Data :
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 8a–k | Microbial pathogens | Moderate inhibition |
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
Structural Comparison :
- Ring fusion : [1,5-a] vs. [1,2-a] alters the spatial arrangement of nitrogen atoms.
- Saturation : Both may be partially saturated, but substituent effects differ.
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Structural Differences :
- Substitutes the 1-methyl group with chlorine.
Key Data :
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 1-Chloro derivative | OX1R/OX2R | <1 nM |
Biological Activity
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with significant potential in pharmacology. Its structural properties suggest various biological activities, particularly as a drug candidate in the treatment of disorders related to the orexin system. This article reviews its biological activity based on diverse research findings and case studies.
- Chemical Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- CAS Number : 165894-13-3
Biological Activity Overview
The biological activities of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are primarily linked to its interaction with orexin receptors. Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite.
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine acts as an antagonist to orexin receptors OX1 and OX2. This antagonism has been associated with:
- Decreased Alertness : The compound has been shown to reduce active wakefulness and locomotion in animal models .
- Sleep Regulation : It increases the duration of both REM and NREM sleep phases .
- Cognitive Enhancement : Studies indicate potential improvements in memory function in rodent models .
Study 1: Orexin Receptor Antagonism
In a study focused on sleep disorders, 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was administered to rats. Results indicated:
- A significant increase in sleep duration.
- A dose-dependent relationship between the compound's administration and sleep enhancement.
This study underscores the potential therapeutic applications in treating insomnia and other sleep-related disorders .
Study 2: Cognitive Function
Another investigation explored the effects of this compound on cognitive functions in a rat model of post-traumatic stress disorder (PTSD). Findings revealed:
- Enhanced memory retention.
- Improved performance in tasks requiring cognitive flexibility.
These results suggest that the compound may have applications in treating PTSD and related cognitive impairments .
Study 3: Appetite Regulation
Research has also examined the role of orexins in appetite regulation. The administration of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine resulted in:
- Decreased food intake among treated subjects.
This property could be beneficial for developing treatments for obesity and eating disorders .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
